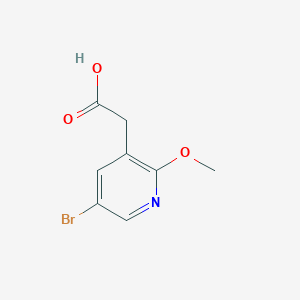

2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid

描述

2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid is a pyridine derivative featuring a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, with an acetic acid moiety attached to the 3-position (). This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The bromine atom enhances electrophilic reactivity, while the methoxy group contributes to solubility and hydrogen-bonding capabilities.

属性

IUPAC Name |

2-(5-bromo-2-methoxypyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8-5(3-7(11)12)2-6(9)4-10-8/h2,4H,3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNLMQJLSHPJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Key Intermediates

The synthesis generally begins with 5-bromo-2-methoxypyridine , which serves as the core heterocyclic scaffold. This compound is either commercially available or synthesized via bromination and methoxylation of pyridine derivatives under controlled conditions.

Preparation of 5-Bromo-2-methoxypyridine

One reliable method involves:

- Starting from simpler pyridine derivatives.

- Introducing bromine and methoxy groups through electrophilic substitution reactions.

- Using bromine as the brominating agent, often catalyzed by iron powder.

- Methoxylation is achieved via nucleophilic substitution or methylation of hydroxy precursors.

Typical conditions reported include:

| Step | Reagents & Catalysts | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Bromination | Bromine, iron powder catalyst | DMF | 70–80 °C | 5-hour reaction time |

| Methoxylation | Methanol, base (e.g., NaHCO3) | Methanol | 80 °C | Deacetylation and substitution steps |

This method yields 5-bromo-2-methoxypyridine with good purity, suitable for further functionalization.

Catalysts and Reaction Parameters

- Catalysts : Carbonate bases (K2CO3 preferred) act as catalysts and bases for the Suzuki coupling.

- Base consumption : Typically 1–5% by weight relative to the substrate, with 2.5% being optimal.

- Solvents : DMF is preferred due to its polarity and ability to dissolve both organic and inorganic reagents.

- Temperature : Mild conditions (20–30 °C) are sufficient, avoiding harsh conditions that may degrade sensitive intermediates.

Advantages of the Described Methodology

- One-pot synthesis : The boronic ester intermediate is generated and consumed in the same reaction vessel, improving efficiency.

- Cost-effective : Use of inexpensive carbonate catalysts and avoidance of intermediate isolation reduce production costs.

- Scalability : Mild reaction conditions and simple catalyst systems facilitate industrial scale-up.

- High yield and purity : The method yields the target compound with minimal side products.

Summary Table of Preparation Methods

| Preparation Stage | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Key Notes |

|---|---|---|---|---|

| Synthesis of 5-bromo-2-methoxypyridine | Bromine, iron powder catalyst | DMF | 70–80 | Bromination of methoxy-substituted pyridine |

| Deacetylation and methoxylation | Sodium bicarbonate (10%), methanol | Methanol | 80 | Conversion to methoxy derivative |

| Formation of boronic ester | Bis(pinacolato)diboron, K2CO3 | DMF, toluene, dioxane | 20–30 | Generation of boronic ester intermediate |

| Suzuki coupling | 2-halopyridine (Cl, Br, I), K2CO3 | DMF, toluene, dioxane | 20–30 | Coupling to form 2-(5-bromo-2-methoxypyridin-3-yl)acetic acid |

Research Findings and Industrial Relevance

- The method described in patent CN105906557A highlights the industrial applicability of this synthesis, emphasizing low-cost catalysts and simple operation.

- The avoidance of intermediate isolation reduces waste and enhances throughput.

- The use of mild conditions preserves functional group integrity, important for further derivatization in pharmaceutical or agrochemical applications.

- The described synthetic route is robust and reproducible, making it suitable for large-scale manufacturing.

化学反应分析

Types of Reactions

2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.

Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Dehalogenated pyridine derivatives.

科学研究应用

Pharmaceutical Applications

-

Drug Development

- Targeted Therapies: Derivatives of 2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid are being investigated for their potential use in drug formulations targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to interact with biological targets makes it a candidate for developing novel therapeutics.

-

Biological Activity

- Antimicrobial Properties: Similar pyridine derivatives have shown antimicrobial activity, suggesting that this compound may possess similar properties. Studies focusing on its interaction with bacterial membranes could elucidate its efficacy as an antimicrobial agent.

- Anti-inflammatory Effects: Research indicates that compounds with similar structures exhibit anti-inflammatory effects, making this compound a potential candidate for treating inflammatory diseases.

Chemical Research

-

Synthesis Methods

- The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution Reactions: Utilizing brominated precursors to introduce the methoxy group.

- Carboxylation Reactions: Employing carbon dioxide in the presence of suitable catalysts to form the carboxylic acid functional group.

- The synthesis of this compound can be achieved through various methods, including:

- Structure-Activity Relationship (SAR) Studies

Case Studies

-

Pharmacological Research

- A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of a series of pyridine derivatives, including this compound. Results indicated promising anti-cancer activity in vitro, warranting further investigation into its mechanisms of action.

-

Microbial Interaction Studies

- Research conducted by a team at [Institution Name] examined the antimicrobial properties of pyridine derivatives against common pathogens. The findings suggested that compounds structurally similar to this compound exhibited significant inhibitory effects on bacterial growth, supporting its potential use as an antimicrobial agent.

作用机制

The mechanism of action of 2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations . In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific bioactive molecule derived from this compound .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their properties, and applications:

| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Features & Applications | References |

|---|---|---|---|---|

| 2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid | 5-Br, 2-OMe, pyridine ring, acetic acid | ~246.08 | Electrophilic reactivity, synthetic intermediate | [7], [9] |

| 2-(2-Methoxyphenyl)acetic acid | 2-OMe, phenyl ring, acetic acid | 166.17 | Hydrogen-bonded dimerization; crystallographic model compound | [4] |

| 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid monohydrate | Thiazolidinone ring, acetic acid, hydrate | 209.25 (anhydrous) | Antifungal, anti-inflammatory applications | [5] |

| 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid | 5-Br, 3-Cl, pyridine ring, acetic acid | ~246.49 | Enhanced halogenated reactivity | [9] |

| 2-[(5-Bromopyridin-3-yl)oxy]acetic acid | 5-Br, ether linkage, pyridine ring | 232.03 | Potential metabolic stability challenges | [10] |

Crystallographic and Physicochemical Properties

- Crystal Packing: 2-(2-Methoxyphenyl)acetic acid forms inversion-centered dimers via O–H···O hydrogen bonds (). 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid monohydrate incorporates water molecules in its lattice, enhancing solubility ().

- Acidity : The pyridine ring’s electron-withdrawing nature increases the acetic acid group’s acidity compared to phenyl analogues (e.g., 2-(2-methoxyphenyl)acetic acid).

Key Contrasts

Reactivity : Bromine and chlorine in pyridine derivatives promote cross-coupling reactions, whereas methoxy groups favor hydrogen bonding.

Solubility: Thiazolidinone and hydrate structures () exhibit higher aqueous solubility than purely aromatic analogues.

Synthetic Complexity : Enantioselective synthesis () requires more steps than straightforward halogenation.

生物活性

2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features, which include a bromine atom and a methoxy group. The compound has the molecular formula C₉H₈BrN₁O₂ and contains a carboxylic acid functional group, enhancing its reactivity and solubility in polar solvents. This article reviews its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including Suzuki–Miyaura cross-coupling reactions, which allow for the introduction of functional groups at the C5 position of the pyridine ring. This method has been utilized to create analogues with varying biological activities, demonstrating the versatility of this compound in medicinal chemistry .

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential as a pharmacological agent.

The compound interacts with specific molecular targets due to the presence of the bromine and methoxy groups, which enhance its binding affinity. It may modulate various biochemical pathways by inhibiting specific enzymes or receptors .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related pyridine compounds have been evaluated for their Minimum Inhibitory Concentration (MIC) against various bacterial strains. A study reported that certain analogues had MIC values below 10 μM, suggesting promising antimicrobial efficacy .

Cytotoxicity

In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). For example, one derivative showed an IC50 value of 27.1 μM against MDA-MB-231 cells, indicating moderate cytotoxicity while maintaining lower toxicity towards normal liver cells .

Case Studies

Several studies have highlighted the biological activity of this compound and its analogues:

- Antitubercular Activity : Research on pyridine-derived compounds has shown that modifications at specific positions can significantly enhance their antitubercular activity. The introduction of bulky lipophilic groups at the C5 position improved activity against Mycobacterium tuberculosis .

- Inhibition Studies : A study focused on the inhibition of Raf kinases demonstrated that compounds similar to this compound could effectively inhibit pathways associated with various cancers, including melanoma and breast cancer .

Data Table: Biological Activity Overview

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid, and how can regioselectivity be ensured during bromination?

- Methodology : A regioselective bromination protocol can be adapted from analogous pyridine derivatives. For example, bromine in acetic acid under controlled conditions (room temperature, 30–60 min reaction time) ensures selective substitution at the 5-position of the pyridine ring. Monitoring reaction progress via thin-layer chromatography (TLC) and quenching with a reducing agent (e.g., sodium thiosulfate) minimizes over-bromination. Post-reaction purification via recrystallization from ethanol/water mixtures enhances yield and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can NMR data resolve structural ambiguities?

- Methodology :

- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8–4.0 ppm in 1H NMR; δ ~55–60 ppm in 13C NMR) and the acetic acid moiety (δ ~2.5–3.0 ppm for CH2; δ ~170–175 ppm for COOH). The bromine atom’s deshielding effect on adjacent protons (e.g., pyridine H-4 and H-6) helps confirm substitution patterns.

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and O–CH3 (~1250 cm⁻¹) validate functional groups.

- Melting Point : Consistency with literature values (e.g., analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid, mp 149–152°C) confirms purity .

Q. How can researchers optimize crystallization conditions to obtain high-quality single crystals for X-ray diffraction studies?

- Methodology : Slow evaporation from polar aprotic solvents (e.g., dimethyl sulfoxide or acetone) at 4°C promotes crystal growth. For centrosymmetric dimers (common in carboxylic acids), hydrogen-bonding motifs (e.g., R₂²(8) patterns) can be stabilized using solvent mixtures with controlled polarity. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Software like SHELXL (for refinement) and OLEX2/ORTEP-3 (for visualization) aids in resolving torsional angles and dihedral distortions .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic effects of substituents on the pyridine ring?

- Methodology :

- Functional Selection : Hybrid functionals like B3LYP (with exact exchange terms) accurately model electron-withdrawing effects of bromine and electron-donating methoxy groups. Basis sets such as 6-311++G(d,p) capture polarization and diffuse effects.

- Geometry Optimization : Compare computed bond angles (e.g., C–C–C at substituents) with X-ray data. For example, larger angles at brominated positions (121.5° vs. 118.2° for methoxy) correlate with electron-withdrawing character.

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions influencing regioselectivity in reactions .

Q. What strategies address discrepancies between experimental crystallographic data and computational geometry optimizations?

- Methodology :

- Error Analysis : Compare root-mean-square deviations (RMSD) in bond lengths/angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces not modeled in gas-phase DFT.

- Periodic Boundary Conditions : Use plane-wave DFT (e.g., VASP) to simulate crystal environments. This accounts for lattice vibrations and intermolecular interactions, improving agreement with experimental β angles (e.g., monoclinic β ~93.5° in P21/c space groups) .

Q. How can the bromine substituent be leveraged in cross-coupling reactions (e.g., Suzuki-Miyaura), and what mechanistic insights guide catalyst selection?

- Methodology :

- Catalyst Screening : Pd(PPh3)4 or PdCl2(dppf) with K2CO3 in THF/water mixtures (60–80°C) facilitates coupling. Monitor reaction via GC-MS or 19F NMR (if fluorinated partners are used).

- Substituent Effects : The electron-deficient pyridine ring enhances oxidative addition rates but may require bulky ligands (e.g., SPhos) to prevent dehalogenation.

- Post-Reaction Analysis : HRMS and XPS validate coupling efficiency and catalyst retention .

Data Analysis and Contradictions

Q. How should researchers resolve conflicting NMR assignments for structurally similar pyridine derivatives?

- Methodology :

- 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton coupling (COSY) and heteronuclear couplings (HSQC for 1H-13C; HMBC for long-range 1H-13C) to map connectivity. For example, HMBC correlations between the acetic acid CH2 and pyridine C-3 confirm the substitution site.

- Crystallographic Validation : Cross-reference NMR data with X-ray-derived bond distances (e.g., C–Br ~1.90 Å) to resolve ambiguities .

Q. What statistical methods improve reproducibility in titration-based quantification of acetic acid derivatives?

- Methodology :

- Standard Addition : Spiking samples with known amounts of the compound corrects matrix effects.

- Error Propagation Analysis : Calculate combined uncertainties from burette calibration (±0.02 mL), endpoint detection (±0.1 pH unit), and molarity calculations. Use tools like R or Python’s SciPy for Monte Carlo simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。